molecular formula C9H7N5 B14281038 1H-Pyrazole, 3-azido-5-phenyl- CAS No. 151914-77-1

1H-Pyrazole, 3-azido-5-phenyl-

Cat. No.: B14281038
CAS No.: 151914-77-1
M. Wt: 185.19 g/mol
InChI Key: XUHFNVVMQZYHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 3-azido-5-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrazole, 3-azido-5-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-disubstituted pyrazoles.

    Azidation: . The reaction conditions often involve mild temperatures and solvents such as dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

1H-Pyrazole, 3-azido-5-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, alkynes, and reducing agents like hydrogen gas and palladium catalysts. The major products formed from these reactions are triazoles and amines.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-azido-5-phenyl- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in the development of bioconjugates and chemical probes. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with specific biological targets.

Comparison with Similar Compounds

1H-Pyrazole, 3-azido-5-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole, 3-azido-5-phenyl- lies in its azido group, which provides distinct reactivity and applications in various fields.

Properties

CAS No.

151914-77-1

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

5-azido-3-phenyl-1H-pyrazole

InChI

InChI=1S/C9H7N5/c10-14-13-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

XUHFNVVMQZYHIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.